6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine and its derivatives typically involves the condensation of appropriate precursors, often through multistep reactions. For example, one approach involves treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane (DCM), followed by subsequent reactions to achieve the desired compound (Sallam et al., 2021).
Molecular Structure Analysis
Structural analysis of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine derivatives can involve various spectroscopic techniques and computational methods. For instance, Density Functional Theory (DFT) calculations and X-ray diffraction techniques have been utilized to elucidate the molecular structure, revealing intricate details such as crystal system, space group, and intermolecular interactions (Sallam et al., 2021).
Chemical Reactions and Properties
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine compounds participate in various chemical reactions, including nucleophilic substitution reactions. These reactions can significantly alter the compound's chemical properties, such as lipophilicity, and are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action (Katrusiak & Katrusiak, 2010).
Physical Properties Analysis
The physical properties of these compounds, including crystallization patterns and molecular packing, can be studied through techniques like Hirshfeld surface analysis. Such analyses provide insights into the compound's stability, solubility, and potential interactions in a biological context (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine derivatives, such as reactivity descriptors (HOMO-LUMO energy gap, softness, and hardness), are critical for understanding their pharmacological potential. DFT calculations and other computational methods are employed to predict these properties, aiding in the design of compounds with desired biological activities (Sallam et al., 2021).
Scientific Research Applications
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Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Triazole derivatives have been found to exhibit anticancer properties .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the triazole derivative, followed by in vitro testing against various cancer cell lines .
- Results : While specific results for “6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine” are not available, other triazole derivatives have shown promising results in preclinical studies .
-
Antimicrobial Applications
- Field : Pharmacology
- Application Summary : Triazole compounds are known for their antimicrobial properties .
- Methods of Application : These compounds are typically synthesized and then tested against a variety of bacterial and fungal strains .
- Results : Many triazole derivatives have shown significant antimicrobial activity in laboratory tests .
-
Analgesic and Anti-inflammatory Applications
- Field : Medicinal Chemistry
- Application Summary : Some triazole derivatives have been found to have analgesic and anti-inflammatory properties .
- Methods of Application : These compounds are typically synthesized and then tested in animal models for their analgesic and anti-inflammatory effects .
- Results : While specific results for “6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine” are not available, other triazole derivatives have shown promising results in preclinical studies .
Future Directions
The future directions for research on 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKDTIYRVIGDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358719 | |
Record name | 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine | |
CAS RN |
7190-80-9 | |
Record name | 6-Chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7190-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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